molecular formula C9H10N4 B1612700 (4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine CAS No. 893752-99-3

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

Cat. No. B1612700
CAS RN: 893752-99-3
M. Wt: 174.2 g/mol
InChI Key: WJLYNSNEGTXEFD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 60–62°C .

Scientific Research Applications

Triazoles in Drug Development and Biological Activities

Triazoles are five-membered heterocyclic compounds integral to new drug development due to their diverse biological activities. The structural variation of triazoles, including 1H-1,2,4-triazoles, has spurred interest in their synthesis and biological evaluation, given the successful pharmaceutical applications of various triazole derivatives. These compounds have been investigated for a range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The ongoing development of new triazoles aims to address current challenges in green chemistry, energy saving, sustainability, and combating emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Physical and Spectral Properties of Triazoles

The study of 1,2,4-triazoles has revealed significant alterations in their physical and spectral properties upon treatment. For instance, treated 1,2,4-triazoles displayed decreased unit cell volume and molecular weight, along with a substantial reduction in crystallite size. Thermal analysis indicated an increase in melting temperature and a significant rise in latent heat of fusion. These findings underscore the versatility of triazoles in various applications, highlighting their altered physical, spectral, and thermal properties (Trivedi et al., 2015).

Triazoles in Chemical Synthesis and Material Science

Triazoles, particularly 1,2,4-triazole derivatives, play a significant role in chemical synthesis and material science. They serve as core molecules in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Some 1,2,4-triazole derivatives are utilized as corrosion inhibitors and pest control agents in agriculture. The low toxicity profile of these compounds further adds to their desirability in various industrial applications. Recent studies continue to explore triazoles as target structures in various biological and material science domains, seeking new molecules with promising properties (Parchenko, 2019).

Triazoles in Polymer and Membrane Technology

1H-1,2,4-Triazole and its derivatives are emerging as valuable components in developing proton-conducting membranes for fuel cells. These compounds enhance the physicochemical and dielectric properties of composite polymer materials, leading to the creation of membranes with superior film-forming ability, thermal stability, and mechanical strength. The high ionic conductivity of these membranes under anhydrous conditions at elevated temperatures presents a significant advancement in membrane technology, promising enhanced performance in fuel cell applications (Prozorova & Pozdnyakov, 2023).

Future Directions

: Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., Bakheit, A. H., Naglah, A. M., & Al-Salahi, R. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19124–19134. Link

: Four Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)benzene-1,2-diol: Synthesis, crystal structures, and magnetic properties. CrystEngComm, 21(10), 1616–1623. Link

properties

IUPAC Name

[4-(1,2,4-triazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYNSNEGTXEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599149
Record name 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,4-Triazol-1-yl)phenyl)methanamine

CAS RN

893752-99-3
Record name 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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